molecular formula C11H14O2 B602165 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 32820-10-3

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B602165
CAS RN: 32820-10-3
InChI Key:
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Patent
US07071201B2

Procedure details

1-[4-(4-Fluorophenylacetyl)piperazin-1-yl]-7-methoxy-1,2,3,4-tetrahydronaphthalene (0.41 g) and lithium aluminum hydride (0.05 g) were heated under reflux in THF (15 ml) for 6 hr. Next, the reaction solution was cooled and water (50 ml) a 5 N aqueous solution (50 ml) of sodium hydroxide and further water (150 ml) were successively added thereto. After stirring the resultant mixture at room temperature for 1 hr, the resulting precipitate was filtered through celite and washed with THF. The filtrate was concentrated under reduced pressure and the resulting residue was purified by silica gel column chromatography (toluene/acetone system) to give the title compound (0.38 g) as an oil.
Name
1-[4-(4-Fluorophenylacetyl)piperazin-1-yl]-7-methoxy-1,2,3,4-tetrahydronaphthalene
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC1C=CC(CC(N2CCN([CH:17]3[C:26]4[C:21](=[CH:22][CH:23]=[C:24]([O:27][CH3:28])[CH:25]=4)[CH2:20][CH2:19][CH2:18]3)CC2)=O)=CC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH2:35].[OH-].[Na+]>C1COCC1>[OH:35][CH:17]1[C:26]2[C:21](=[CH:22][CH:23]=[C:24]([O:27][CH3:28])[CH:25]=2)[CH2:20][CH2:19][CH2:18]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
1-[4-(4-Fluorophenylacetyl)piperazin-1-yl]-7-methoxy-1,2,3,4-tetrahydronaphthalene
Quantity
0.41 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)N1CCN(CC1)C1CCCC2=CC=C(C=C12)OC
Name
Quantity
0.05 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
aqueous solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Next, the reaction solution was cooled
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered through celite
WASH
Type
WASH
Details
washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (toluene/acetone system)

Outcomes

Product
Name
Type
product
Smiles
OC1CCCC2=CC=C(C=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.